molecular formula C13H17NO B2767880 5-Methyl-5-phenylazepan-2-one CAS No. 1803561-75-2

5-Methyl-5-phenylazepan-2-one

Cat. No.: B2767880
CAS No.: 1803561-75-2
M. Wt: 203.285
InChI Key: BNJMNDMSROAXRX-UHFFFAOYSA-N
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Description

5-Methyl-5-phenylazepan-2-one: is a chemical compound with the molecular formula C13H17NO It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-phenylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-phenylpentan-2-one with methylamine, followed by cyclization using a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-5-phenylazepan-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of azepane derivatives in biological systems .

Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenylazepan-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

    5-Methyl-5-phenylhydantoin: Similar in structure but with a different ring system.

    5-Phenylazepan-2-one: Lacks the methyl group at the 5-position.

    5-Methylazepan-2-one: Lacks the phenyl group at the 5-position.

Uniqueness: 5-Methyl-5-phenylazepan-2-one stands out due to the presence of both a methyl and a phenyl group at the 5-position of the azepane ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methyl-5-phenylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(11-5-3-2-4-6-11)8-7-12(15)14-10-9-13/h2-6H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMNDMSROAXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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